molecular formula C4H4BrIN2 B6604670 5-bromo-4-iodo-1-methyl-1H-pyrazole CAS No. 2109726-53-4

5-bromo-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B6604670
CAS No.: 2109726-53-4
M. Wt: 286.90 g/mol
InChI Key: QLJRWEZOFSVBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Scaffolds in Synthetic Organic Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.nettandfonline.com Its presence in a variety of approved drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, highlights the pharmacological importance of this heterocyclic system. nih.govmdpi.com The versatility of the pyrazole core allows for the introduction of various substituents, enabling the fine-tuning of its biological and physicochemical properties. nih.govresearchgate.net Synthetic chemists have developed numerous strategies for the construction of the pyrazole ring, including cyclocondensation reactions of hydrazines with 1,3-dicarbonyl compounds and multicomponent reactions. researchgate.netrsc.org This accessibility has made pyrazoles a popular target in the synthesis of bioactive molecules and functional materials. researchgate.netresearchgate.net

Role of Halogenation in Modulating Pyrazole Reactivity for Advanced Synthesis

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrazole ring is a key strategy for modulating its chemical reactivity and expanding its synthetic potential. researchgate.netmdpi.com Halogenation can influence the electronic properties, lipophilicity, and metabolic stability of the pyrazole molecule. From a synthetic perspective, the carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. beilstein-archives.org

Electrophilic halogenation of pyrazoles typically occurs at the C-4 position. researchgate.net The resulting halopyrazoles are valuable intermediates for the synthesis of more complex, polysubstituted pyrazole derivatives. researchgate.netbeilstein-archives.org The reactivity of the carbon-halogen bond in these coupling reactions generally follows the order C-I > C-Br > C-Cl, making iodopyrazoles particularly useful for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This differential reactivity allows for selective, stepwise functionalization of polyhalogenated pyrazoles.

Overview of 5-Bromo-4-iodo-1-methyl-1H-pyrazole within the Context of Multifunctionalized Heterocycles

This compound is a prime example of a multifunctionalized heterocycle, possessing two different halogen atoms at distinct positions on the pyrazole ring. The presence of a bromine atom at the 5-position and an iodine atom at the 4-position, combined with a methyl group at the N-1 position, creates a unique platform for sequential and site-selective chemical modifications. The N-methyl group prevents tautomerism, ensuring a defined structure for predictable reactivity.

The differential reactivity of the C-I and C-Br bonds is a key feature of this molecule. The more reactive C-I bond at the 4-position can be selectively targeted in cross-coupling reactions, leaving the C-Br bond at the 5-position intact for subsequent transformations. nih.gov This orthogonal reactivity makes this compound a highly valuable and sought-after building block for the construction of complex, highly substituted pyrazole derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Interactive Data Tables

Table 1: Chemical Identity of this compound and Related Compounds

Compound NameMolecular FormulaCAS Number
This compoundC4H4BrIN2Not available
1-methyl-4-iodopyrazoleC4H5IN239806-90-1
5-bromo-1-methyl-1H-pyrazoleC4H5BrN2361476-01-9 sigmaaldrich.com
4-bromo-1-methyl-1H-pyrazoleC4H5BrN215803-02-8 thermofisher.com
3-iodo-1-methyl-1H-pyrazoleC4H5IN292525-10-5 lookchem.com
5-bromo-4-methyl-3-iodo-1H-pyrazoleC4H4BrIN2Not available apolloscientific.co.ukavantorsciences.com
4-bromo-5-iodo-1-methyl-1H-pyrazole-3-carboxamideC5H4BrIN4ONot available synthenta.com
5-bromo-1-methyl-1H-pyrazole-4-carbaldehydeC5H4BrN2O1211505-84-8 chemsrc.com
4-iodo-1-methyl-1H-pyrazole-3-carbonitrileC5H3IN41003988-53-1
5-bromo-1-methyl-4-nitro-1H-pyrazoleC4H4BrN3O289607-13-6
4-bromo-5-fluoro-1-methyl-1H-pyrazoleC4H3BrFN21783510-78-0
4-bromo-5-methoxy-1-methyl-1H-pyrazoleC5H7BrN2O89717-68-0
1-ethyl-4-iodo-5-methyl-1H-pyrazoleC6H9IN2Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-iodo-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrIN2/c1-8-4(5)3(6)2-7-8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJRWEZOFSVBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrIN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109726-53-4
Record name 5-bromo-4-iodo-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Derivatization of 5 Bromo 4 Iodo 1 Methyl 1h Pyrazole

Reactivity of Halogen Substituents (Bromine and Iodine) on the Pyrazole (B372694) Ring

The presence of both bromine and iodine on the 1-methyl-1H-pyrazole ring at positions 5 and 4, respectively, imparts a differential reactivity that can be exploited for selective synthesis. The general trend in palladium-catalyzed cross-coupling reactions for aryl halides is that the reactivity decreases in the order of C-I > C-Br > C-Cl. This principle allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.

Selective Activation and Functionalization of C-Br and C-I Bonds

The selective activation of the C-I bond over the C-Br bond is a well-established strategy in organic synthesis. In the context of dihalogenated pyrazoles, this allows for a stepwise introduction of different substituents. The C-I bond, being weaker and more readily undergoing oxidative addition to a palladium(0) catalyst, can be selectively targeted in cross-coupling reactions under carefully controlled conditions. This leaves the more robust C-Br bond available for a second, distinct coupling reaction, enabling the synthesis of complex, polysubstituted pyrazoles from a single starting material. This chemoselectivity is crucial for building molecular complexity in a controlled and efficient manner.

Cross-Coupling Reactions of 5-Bromo-4-iodo-1-methyl-1H-pyrazole

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated pyrazoles, these reactions provide a direct route to a wide array of derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. libretexts.org In the case of this compound, the reaction can be tuned to selectively couple at the C-4 position (iodine) by using appropriate catalytic systems and reaction conditions. For instance, a study on related 1-aryl-3-CF3-pyrazoles demonstrated that 4-iodo derivatives readily undergo Suzuki-Miyaura coupling with phenylboronic acid using a Pd(PPh₃)₄ catalyst to yield the 4-phenylated product. nih.gov A similar reactivity pattern is expected for this compound, allowing for the synthesis of 5-bromo-4-aryl-1-methyl-1H-pyrazoles. Subsequent coupling at the C-5 position would then be possible under more forcing conditions or with a different catalyst system. The use of modern catalysts, such as those incorporating bulky, electron-rich phosphine (B1218219) ligands like XPhos, has been shown to be effective for the Suzuki-Miyaura coupling of challenging heterocyclic halides, often under mild conditions. rsc.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Halogenated Pyrazoles

Halogenated Pyrazole Coupling Partner Catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH/H₂O 100 56
4-Bromo-3,5-dinitro-1H-pyrazole Various Arylboronic acids XPhos Pd G2 K₂CO₃ 1,4-Dioxane/H₂O 80 51-98

This table presents data from related pyrazole systems to illustrate typical reaction conditions.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond in this compound allows for the selective introduction of an alkynyl group at the C-4 position. Studies on related 5-chloropyrazole-4-aldehydes have shown that even the less reactive C-Cl bond can be activated for Sonogashira coupling, suggesting that the C-I bond in the title compound would be highly reactive under these conditions. researchgate.net The resulting 5-bromo-4-alkynyl-1-methyl-1H-pyrazoles are valuable intermediates, as the alkyne moiety can be further elaborated. Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates that are sensitive to copper salts. nih.gov

Table 2: Representative Conditions for Sonogashira Cross-Coupling of Halogenated Pyrazoles

Halogenated Pyrazole Coupling Partner Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde Phenylacetylene PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N DMF 80 85
Various Aryl Iodides/Bromides Various Terminal Alkynes Pd(OAc)₂ (0.01-2) None Dabco DMF 80-100 75-98

This table presents data from related pyrazole systems to illustrate typical reaction conditions.

Other Palladium-Catalyzed Coupling Reactions

Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed couplings can be applied to this compound.

Heck Coupling: This reaction forms a substituted alkene by reacting an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst. The C-I bond would be expected to react selectively. mdpi.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. While effective, the toxicity of organotin reagents has led to a decline in its use in favor of alternatives like the Suzuki-Miyaura reaction. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Research on 4-bromo-1H-1-tritylpyrazole has shown that palladium-catalyzed amination is feasible, though the choice of ligand is critical for success, especially with amines bearing β-hydrogens. researchgate.net The higher reactivity of the C-I bond would likely favor selective amination at the C-4 position of this compound.

Nucleophilic Substitution Reactions Involving Halogen Sites

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. The pyrazole ring is electron-rich, which further disfavors classical SNAr pathways. However, the introduction of strongly electron-withdrawing groups on the pyrazole ring can activate the halogen sites towards nucleophilic attack. For instance, studies on 4-halonitro-pyrazolecarboxylic acids have demonstrated that nucleophilic substitution can occur. osti.gov In the absence of such activating groups, as in this compound, direct SNAr is unlikely. Alternative pathways, such as copper-catalyzed coupling reactions, can achieve formal nucleophilic substitution with nucleophiles like alcohols and amines. researchgate.net

Functional Group Interconversions on the Pyrazole Scaffold

The this compound molecule is primed for a variety of functional group interconversions, largely centered around the reactivity of its carbon-halogen bonds. The presence of both a bromo and an iodo substituent offers the potential for selective and sequential reactions, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions.

The iodine atom at the C4 position is an excellent leaving group, making it a prime site for substitution. This enhanced reactivity is valuable for introducing a wide array of functional groups through well-established methods such as Suzuki, Sonogashira, and Ullmann couplings. For instance, the iodine can be readily substituted with various nucleophiles. Following the functionalization of the C4 position, the less reactive bromine atom at the C5 position can be targeted for a second transformation, allowing for the synthesis of diverse, polysubstituted pyrazole derivatives.

Key transformations for this scaffold include:

Lithiation-Trapping: Treatment with organolithium reagents like n-BuLi can lead to a lithium-halogen exchange, typically at the more reactive iodine site, creating a pyrazolide intermediate. This intermediate can then be trapped with various electrophiles to introduce new substituents. A similar methodology has been used to produce 5-iodo derivatives of other pyrazoles by trapping a lithium pyrazolide with elemental iodine. nih.gov

Cross-Coupling Reactions: The C-I and C-Br bonds are amenable to palladium-catalyzed cross-coupling reactions. The C-I bond is expected to react preferentially, enabling the sequential introduction of aryl, alkyl, or alkynyl groups.

Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by strong nucleophiles, such as alkoxides or amines, to yield different derivatives.

The table below summarizes potential interconversion reactions.

Reaction TypeReagent/CatalystPositionExpected Product
Suzuki CouplingArylboronic acid, Pd catalyst, BaseC4 (Iodo)4-Aryl-5-bromo-1-methyl-1H-pyrazole
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC4 (Iodo)5-Bromo-4-alkynyl-1-methyl-1H-pyrazole
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseC4 (Iodo)N-Aryl/alkyl-5-bromo-1-methyl-1H-pyrazol-4-amine
Nucleophilic SubstitutionSodium methoxideC4/C54-Methoxy or 5-methoxy pyrazole derivative

Cycloaddition and Condensation Reactions of this compound Precursors

The synthesis of the core 1-methyl-1H-pyrazole structure, a necessary precursor to the final halogenated compound, is typically achieved through condensation reactions. The Knorr pyrazole synthesis and related methods are foundational for constructing the pyrazole ring.

This process generally involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. To obtain the N1-methylated pyrazole core, methylhydrazine is the chosen hydrazine component. The 1,3-dicarbonyl precursor would need to be appropriately substituted to facilitate the subsequent introduction of the bromo and iodo groups at the desired positions.

The general scheme for the pyrazole ring formation is outlined below.

Reactant 1Reactant 2ConditionsProduct
MethylhydrazineSubstituted 1,3-diketoneAcidic or basic catalysis, Reflux in solvent (e.g., ethanol)1-Methyl-1H-pyrazole derivative

Once the pyrazole ring is formed, further functionalization can occur. While the target compound itself is not typically involved in cycloadditions, its vinyl-substituted precursors or derivatives can be. For example, 1-vinylpyrazoles are known to undergo [2+2] cycloaddition reactions with electron-deficient alkenes like tetracyanoethylene. nih.gov The success of such reactions is influenced by the substituents on the pyrazole ring; electron-withdrawing groups, such as the bromo and iodo atoms on the target molecule, may decrease the nucleophilicity of the vinyl group and thus hinder the reaction. nih.gov

Influence of the N1-Methyl Group on Pyrazole Reactivity

Isomeric Definition: The N1-methylation prevents the tautomerism that is characteristic of NH-pyrazoles. This locks the molecule into a single, well-defined constitutional isomer, which is crucial for predictable reactivity in subsequent functionalization steps.

Electronic Effects: The methyl group is an electron-donating group. Through inductive effects, it increases the electron density of the pyrazole ring. This electronic modulation affects the electrophilicity of the ring carbons and the reactivity of the attached halogen substituents.

Steric Hindrance: The N1-methyl group can exert steric influence on the adjacent C5 position. This can affect the approach of bulky reagents and may influence the conformational preferences of substituents at the C5 position. Studies on substituted 1-vinylpyrazoles have shown that groups at the C5 position can impact the conformation of the vinyl substituent. nih.gov

The table below details the effects of the N1-methyl group.

Influence TypeDescriptionConsequence for Reactivity
Isomeric Prevents N-H tautomerism.Provides a single, stable isomer for predictable reactions.
Electronic Acts as an electron-donating group, increasing ring electron density.Modulates the reactivity of the C-Br and C-I bonds towards substitution and coupling reactions.
Steric Introduces bulk near the C5 position.Can hinder the approach of reagents to the C5-bromo group and influence local conformation.

Computational and Theoretical Investigations of Halogenated Pyrazoles

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For halogenated pyrazoles, DFT calculations can predict molecular geometries, electronic properties, and reactivity descriptors, offering a detailed picture of their chemical behavior.

Recent DFT studies on substituted pyrazole (B372694) derivatives have provided valuable data on their electronic properties. Although specific DFT data for 5-bromo-4-iodo-1-methyl-1H-pyrazole is not extensively documented in the literature, we can infer its probable characteristics based on studies of analogous compounds. The presence of both bromine and iodine atoms, along with a methyl group on the pyrazole ring, is expected to significantly influence its electronic distribution and reactivity. The electron-withdrawing nature of the halogen atoms and the electron-donating effect of the methyl group create a unique electronic environment within the molecule.

Key electronic parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For halogenated pyrazoles, the interplay of the inductive effects of the halogens and the hyperconjugation of the methyl group will determine the energies of these frontier orbitals.

Table 1: Calculated Electronic Properties of a Model Halogenated Pyrazole Derivative (3-(2-furyl)-1H-pyrazole-5-carboxylic acid) using DFT

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
Energy Gap (HOMO-LUMO)4.4 eV
Dipole Moment3.2 D

This data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and serves as an illustrative example of the types of parameters obtained from DFT calculations.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be derived from DFT calculations. These descriptors provide quantitative measures of the molecule's reactivity. For this compound, the presence of two different halogens would likely lead to distinct regions of electrophilic and nucleophilic character, which can be mapped using the Molecular Electrostatic Potential (MEP).

Molecular Dynamics Simulations and Conformational Analysis of Pyrazole Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility, intermolecular interactions, and solvent effects, which are crucial for understanding the behavior of molecules in biological or material science contexts.

For this compound, MD simulations could reveal the preferred conformations arising from the rotation of the methyl group and the vibrational motions of the halogen atoms. While the pyrazole ring itself is rigid, the substituents can influence its interaction with surrounding molecules or a solvent environment.

Studies on other pyrazole derivatives have utilized MD simulations to understand their binding modes with biological targets, such as proteins. These simulations can elucidate the key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, MD simulations of pyrazole-containing imide derivatives have been used to explore their binding mode with Heat Shock Protein 90α (Hsp90α). Such studies often reveal the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms, indicating the stability of the complex and the flexibility of different regions of the molecule.

While specific MD simulation data for this compound is not available, the methodology would be applicable to study its interactions in various environments, providing valuable information for applications in drug design or materials science.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. These calculations can provide activation energies and reaction energies, offering a deeper understanding of reaction pathways and regioselectivity.

For halogenated pyrazoles, quantum chemical calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack. The pyrazole ring has distinct reactive positions; for instance, electrophilic substitution typically occurs at the C4 position, while nucleophilic attack is favored at C3 and C5. In this compound, the C4 and C5 positions are already substituted. However, the presence of bromo and iodo groups opens up possibilities for reactions such as halogen-metal exchange or cross-coupling reactions.

Palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles have been studied, demonstrating the chemoselective functionalization at the C5 position without cleavage of the C-Br or C-I bonds. Quantum chemical calculations could help rationalize this observed selectivity by comparing the activation barriers for C-H activation versus C-halogen bond cleavage.

Furthermore, these calculations can be applied to study the tautomerism in pyrazoles, although this is not relevant for N-substituted pyrazoles like the title compound. The choice of the computational method and basis set is crucial for obtaining accurate results that correlate well with experimental observations.

Supramolecular Interactions and Crystal Engineering of Halogenated Pyrazoles

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize crystalline solids with desired properties by controlling these intermolecular interactions.

Halogenated pyrazoles are interesting building blocks for crystal engineering due to their ability to participate in various non-covalent interactions, including hydrogen bonds (if an N-H group is present), halogen bonds, and π-stacking interactions. The presence of bromine and iodine atoms in this compound makes it a potential candidate for forming strong halogen bonds, where the halogen atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

Studies on 4-halogenated-1H-pyrazoles have revealed different supramolecular motifs depending on the halogen. For example, 4-chloro- and 4-bromo-1H-pyrazole form trimeric hydrogen-bonding motifs, while the 4-fluoro and 4-iodo analogues form catemeric chains. Although this compound lacks an N-H group for classical hydrogen bonding, it can still form weak C-H···N or C-H···X hydrogen bonds.

Table 2: Common Supramolecular Motifs in 1H-Pyrazoles

MotifDescription
DimerTwo pyrazole molecules linked by N-H···N hydrogen bonds.
TrimerA cyclic arrangement of three pyrazole molecules.
TetramerA cyclic arrangement of four pyrazole molecules.
CatemerA chain-like structure formed by repeating N-H···N hydrogen bonds.

This table describes motifs found in 1H-pyrazoles, which serve as a basis for understanding potential interactions in substituted pyrazoles.

The design of coordination polymers using pyrazole-based ligands is another active area of research where control over supramolecular interactions is key. The specific substitution pattern of this compound could be exploited to direct the assembly of novel materials with interesting magnetic or optical properties.

Applications of 5 Bromo 4 Iodo 1 Methyl 1h Pyrazole As a Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The distinct reactivity of the bromine and iodine substituents on the 1-methyl-1H-pyrazole core is central to its utility in synthesizing more complex heterocyclic systems. Chemists can exploit the differential reactivity of the C-I and C-Br bonds, typically with the C-I bond being more reactive towards certain coupling reactions, to introduce a variety of substituents in a controlled manner.

Synthesis of Fused Pyrazole (B372694) Derivatives

Fused pyrazole systems, where the pyrazole ring is annulated with another heterocyclic or carbocyclic ring, are of significant interest due to their diverse biological and electronic properties. 5-Bromo-4-iodo-1-methyl-1H-pyrazole serves as a key precursor for creating such structures. Through sequential cross-coupling reactions, different ring systems can be built onto the pyrazole core. For instance, a Suzuki or Stille coupling at the more reactive C4-iodo position, followed by an intramolecular cyclization or a subsequent coupling reaction at the C5-bromo position, can lead to the formation of pyrazolo-fused heterocycles like pyrazolo[4,5-b]pyridines or pyrazolo[4,5-d]pyrimidines. These fused systems are prevalent in many biologically active molecules.

Fused Pyrazole SystemSynthetic Strategy
Pyrazolo[4,5-b]pyridinesSequential Sonogashira and Suzuki couplings
Pyrazolo[4,5-d]pyrimidinesInitial amination at C4 followed by cyclization
Pyrazolo[1,5-a]pyrimidinesUse of aminopyrazole derivatives in cyclocondensation reactions

Assembly of Poly-substituted Pyrazole Scaffolds

The construction of pyrazole rings bearing multiple and varied substituents is crucial for fine-tuning the physicochemical and biological properties of the resulting molecules. This compound is an excellent starting material for this purpose. The sequential and site-selective substitution of the iodine and bromine atoms allows for the introduction of a wide array of functional groups. For example, a Sonogashira coupling can be performed at the C4-iodo position to introduce an alkyne group, followed by a Buchwald-Hartwig amination at the C5-bromo position to install a nitrogen-based substituent. This step-wise approach provides access to a vast chemical space of tri- and tetra-substituted pyrazoles that would be difficult to access through other synthetic routes.

Role in Medicinal Chemistry Lead Optimization (Synthetic Methodologies)

In the realm of medicinal chemistry, the pyrazole scaffold is considered a "privileged structure" due to its presence in numerous approved drugs. The process of lead optimization, where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, heavily relies on the availability of versatile building blocks. This compound provides a platform for such modifications.

The ability to selectively introduce different groups at the C4 and C5 positions is invaluable for establishing structure-activity relationships (SAR). For instance, a series of analogs can be rapidly synthesized by keeping one position constant while varying the substituent at the other. This systematic approach allows medicinal chemists to probe the binding pocket of a biological target and optimize the interactions of the molecule. The use of modern cross-coupling methodologies with this dihalogenated pyrazole enables the efficient synthesis of compound libraries for high-throughput screening.

Contributions to Agrochemical Research via Synthetic Pathways

Similar to medicinal chemistry, the pyrazole core is a key component in many modern agrochemicals, including herbicides, insecticides, and fungicides. The development of new and effective crop protection agents is an ongoing effort to address challenges such as pest resistance and environmental safety. Synthetic pathways utilizing this compound contribute to this research by enabling the creation of novel pyrazole-containing agrochemicals.

The introduction of specific substituents onto the pyrazole ring can significantly impact the biological activity and spectrum of a potential agrochemical. The bromo and iodo groups on the starting pyrazole can be replaced with various moieties known to be important for pesticidal activity, such as substituted phenyl rings, toxophoric groups, or fragments that enhance systemic transport within plants.

Material Science Applications Requiring Specific Pyrazole Frameworks

The application of pyrazole-based compounds extends beyond the life sciences into the field of material science. The electronic properties of the pyrazole ring, which can be modulated by the nature and position of its substituents, make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of precisely substituted pyrazole frameworks is essential for tuning the optical and electronic properties of these materials. This compound can be used to synthesize conjugated materials where the pyrazole unit is incorporated into a larger π-system. The sequential functionalization allows for the controlled extension of conjugation and the introduction of electron-donating or electron-withdrawing groups to tailor the energy levels of the resulting material.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 5-bromo-4-iodo-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example, iodination at the 4-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in a dichloromethane solvent at 0–5°C, followed by bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) . Key variables include temperature control (to prevent over-halogenation) and solvent polarity, which affects regioselectivity. Yields range from 60–85% depending on stoichiometry and purification methods (e.g., column chromatography vs. recrystallization).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl group at N1, halogens at C4/C5). Coupling constants in 1^1H NMR distinguish between adjacent substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C5_5H6_6BrIN2_2: expected m/z 314.87) .
  • X-ray Crystallography : Resolves steric effects of bulky halogens (e.g., iodine’s van der Waals radius affecting crystal packing) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show degradation via dehalogenation under prolonged light exposure. Store in amber vials at –20°C in inert atmospheres (argon). HPLC purity assays indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in halogen reactivity during derivatization (e.g., preferential substitution of Br vs. I)?

  • Methodological Answer : Iodine’s lower electronegativity makes it more labile in nucleophilic aromatic substitution (NAS), while bromine resists displacement. To prioritize bromine substitution, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids in THF/water (80°C, 12 h), achieving >90% selectivity for Br over I . Conflicting data from radical pathways require DFT calculations to model transition states .

Q. How can computational methods guide the design of this compound derivatives for biological activity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding to kinase targets (e.g., JAK2) by modeling halogen bonds between iodine and protein backbone carbonyls .
  • QSAR Models : Correlate Hammett σ values of substituents with IC50_{50} data from enzyme inhibition assays. Iodine’s +M effect enhances electron density at C3, improving affinity for hydrophobic pockets .

Q. What mechanistic insights explain the compound’s role in forming heterocyclic scaffolds?

  • Methodological Answer : The iodine atom facilitates oxidative cyclization. For example, CuI-catalyzed reactions with alkynes yield pyrazolo[1,5-a]pyrimidines via a proposed Heck-type mechanism. Kinetic studies (monitored by in-situ IR) show rate-limiting C–I bond cleavage (k = 0.12 min1^{-1} at 100°C) . Competing pathways (e.g., SNAr vs. radical) are distinguished using radical traps like TEMPO .

Q. How do steric and electronic effects of the methyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The N1-methyl group increases steric hindrance at C3, directing coupling to C4/C5. Electronic effects are probed via Hammett plots: σm_m values for methyl (–0.07) indicate weak electron donation, favoring oxidative addition at iodine (vs. bromine) in Pd-mediated reactions . Contrasting results under photoredox conditions (e.g., Ir catalysts) require further mechanistic studies .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura coupling of this compound vary across studies?

  • Methodological Answer : Discrepancies arise from differing Pd sources (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) and base selection (K2_2CO3_3 vs. Cs2_2CO3_3). Higher yields (85–92%) are achieved with PdCl2_2(dppf) and Cs2_2CO3_3 in dioxane/water (90°C, 8 h), as cesium enhances oxidative addition . Conflicting data from DMF-based systems may reflect solvent coordination to Pd .

Key Research Findings Table

ParameterData from LiteratureReference ID
Melting Point112–114°C (decomposition)
LogP (Calculated)2.34 (indicates moderate lipophilicity)
Optimal Suzuki Coupling Yield92% (PdCl2_2(dppf), Cs2_2CO3_3)
Degradation Rate (25°C, light)15% over 30 days

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.